molecular formula C4H3NO2 B13697103 3-Cyanopropenoic acid

3-Cyanopropenoic acid

Cat. No.: B13697103
M. Wt: 97.07 g/mol
InChI Key: KAIHOCOWYAMXQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-Cyanoacrylic acid is an organic compound characterized by the presence of a cyano group (-CN) and a carboxylic acid group (-COOH) attached to a carbon-carbon double bond. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: (Z)-3-Cyanoacrylic acid can be synthesized through several methods. One common approach involves the Knoevenagel condensation reaction between malononitrile and an aldehyde, followed by hydrolysis. The reaction typically requires a base catalyst such as piperidine and is carried out under reflux conditions.

Industrial Production Methods: In industrial settings, the production of (Z)-3-Cyanoacrylic acid often involves large-scale Knoevenagel condensation reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.

Types of Reactions:

    Oxidation: (Z)-3-Cyanoacrylic acid can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of (Z)-3-Cyanoacrylic acid typically results in the formation of corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild to moderate conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives such as carboxylic acids and ketones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: (Z)-3-Cyanoacrylic acid is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and polymers.

Biology: In biological research, (Z)-3-Cyanoacrylic acid is employed in the study of enzyme inhibition and as a precursor for the synthesis of bioactive molecules.

Industry: (Z)-3-Cyanoacrylic acid is used in the production of adhesives, coatings, and resins due to its ability to form strong bonds and its chemical stability.

Mechanism of Action

The mechanism by which (Z)-3-Cyanoacrylic acid exerts its effects involves interactions with various molecular targets. The cyano group can act as an electrophile, participating in reactions with nucleophiles such as amino acids and proteins. This interaction can lead to the inhibition of enzyme activity or the modification of protein function. The carboxylic acid group can also participate in hydrogen bonding and ionic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

    (E)-3-Cyanoacrylic acid: The geometric isomer of (Z)-3-Cyanoacrylic acid, differing in the spatial arrangement of the cyano and carboxylic acid groups.

    2-Cyanoacrylic acid: A structural isomer with the cyano group attached to the second carbon instead of the third.

    3-Cyanopropanoic acid: A similar compound with a saturated carbon chain instead of a double bond.

Uniqueness: (Z)-3-Cyanoacrylic acid is unique due to its specific geometric configuration, which can influence its reactivity and interactions with other molecules. This configuration can result in different physical and chemical properties compared to its isomers and structural analogs, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-cyanoprop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NO2/c5-3-1-2-4(6)7/h1-2H,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAIHOCOWYAMXQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC(=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.